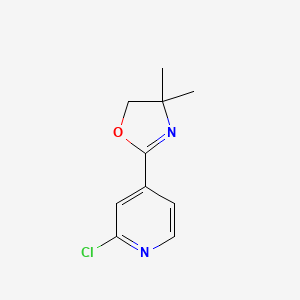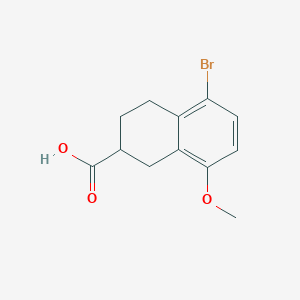
5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid using a brominating reagent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid: Lacks the methoxy group at the 8th position.
5-Bromo-8-methoxy-2-naphthalenecarboxylic acid: Lacks the tetrahydro structure.
Uniqueness
The presence of both the bromine atom and the methoxy group in 5-Bromo-8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-16-11-5-4-10(13)8-3-2-7(12(14)15)6-9(8)11/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
SHWPEYMQAQIQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(CCC2=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
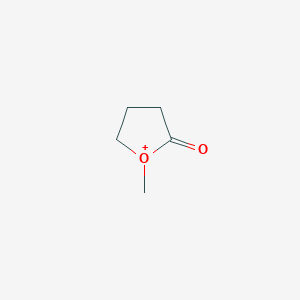
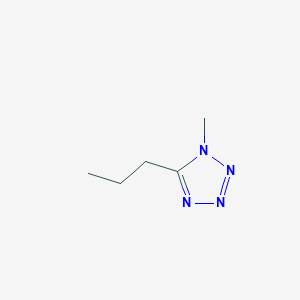
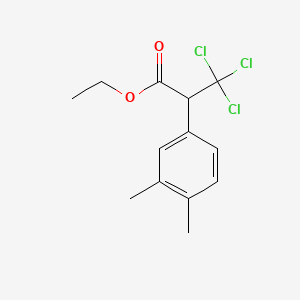
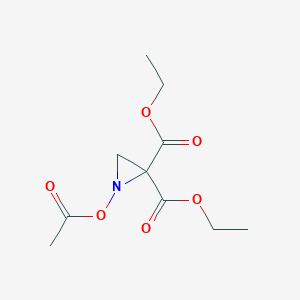
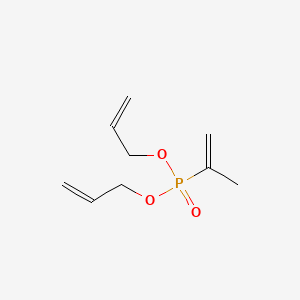
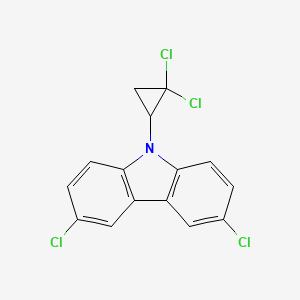
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
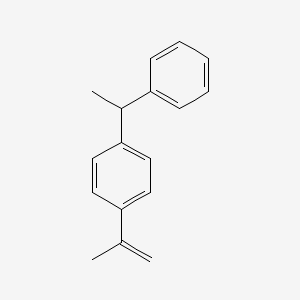
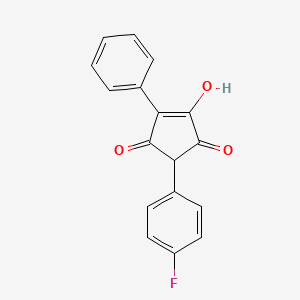
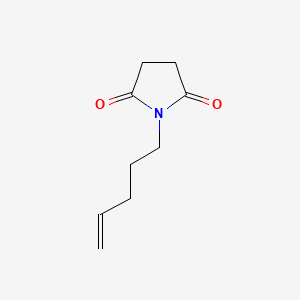

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
